molecular formula C12H11N3O4 B2588042 7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937657-66-4

7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B2588042
CAS RN: 937657-66-4
M. Wt: 261.237
InChI Key: YNAAJIOEGXJCFK-UHFFFAOYSA-N
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Description

“7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 937657-66-4 . It has a molecular weight of 261.23 and its molecular formula is C12H11N3O4 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17N3O4/c1-7(2)6-18-12-11(13(19)17-15(18)22)9(14(20)21)5-10(16-12)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,20,21)(H,17,19,22) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing new derivatives of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine triones, highlighting the versatile nature of the compound in chemical synthesis (Asadian, Davoodnia, & Beyramabadi, 2018).
  • Novel Derivative Creation : Studies have also focused on creating new derivatives of pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine, expanding the range of compounds that can be synthesized from the base compound (Komkov, Kozlov, Dmitrenok, Kolotyrkina, Minyaev, & Zavarzin, 2021).
  • Electroorganic Synthesis Approach : An electroorganic reaction method has been described for synthesizing pyrano[2,3-d]pyrimidine derivatives, demonstrating an environmentally friendly approach (Veisi, Maleki, & Farokhzad, 2017).

Biological and Pharmacological Applications

Structural and Molecular Studies

  • Conformational Features : Research on structural modifications of thiazolo[3, 2-a]pyrimidines related to this compound has provided insights into their conformational features, which is crucial for understanding the compound's interactions and stability (Nagarajaiah & Begum, 2014).

Chemical Reactivity and Interactions

  • Generation and Properties Studies : Studies have investigated the generation and properties of related pyrimidinium cations, contributing to the understanding of its reactivity and potential as a catalyst in chemical reactions (Tsupak, Gavrilenko, & Kostrub, 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-15-9-8(10(16)14-12(15)19)6(11(17)18)4-7(13-9)5-2-3-5/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAAJIOEGXJCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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